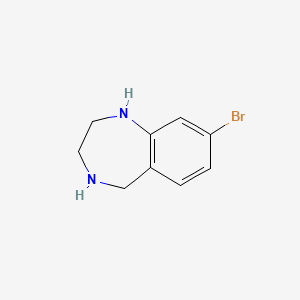

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Descripción

Propiedades

IUPAC Name |

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQXMYAWHHQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Two-Step Synthesis via Intermediate Benzodiazepines

A common approach involves synthesizing the 1,4-benzodiazepine scaffold followed by regioselective bromination. For instance, 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is first prepared via cyclocondensation of o-phenylenediamine (OPD) with ketones or α,β-unsaturated ketones. The intermediate is then brominated using N-bromosuccinimide (NBS) under mild conditions.

In a representative procedure, OPD reacts with acetone in acetonitrile using H-MCM-22 zeolite as a catalyst at room temperature, yielding 1,5-benzodiazepine derivatives in 87% yield within 60 minutes. Subsequent bromination with NBS at room temperature for 1 hour introduces the bromine atom at the 8th position, achieving moderate to high yields. Challenges include competing debromination during reduction steps, necessitating careful control of reaction parameters.

One-Pot Bromocyclization Strategies

Recent advancements enable simultaneous cyclization and bromination. For example, OPD derivatives pre-functionalized with bromine undergo cyclocondensation with ketones in the presence of dual-function catalysts. Piperidine-acetic acid systems in DMF under reflux have been employed, though yields for brominated products remain lower (56–79%) compared to non-brominated analogs.

Catalytic Systems for Benzodiazepine Formation

Brønsted Acid Catalysts

H-MCM-22, a microporous zeolite, demonstrates exceptional efficacy in synthesizing 1,4-benzodiazepines. Its high surface acidity facilitates protonation of carbonyl groups, accelerating nucleophilic attack by OPD. As shown in Table 1, increasing catalyst load from 50 mg to 150 mg enhances yield from 30% to 87%, with no further improvement at 200 mg.

Table 1. Effect of H-MCM-22 Catalyst Weight on Reaction Yield

| Catalyst Weight (mg) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 50 | 60 | 30 |

| 100 | 60 | 50 |

| 150 | 60 | 87 |

| 200 | 60 | 88 |

Heterogeneous Catalysts

BaTi₀.₈₅Zr₀.₁₅O₃ (BTZ), a perovskite-type oxide, enables solvent-free synthesis of 1,5-benzodiazepines at reflux temperatures. Using 0.05 g BTZ in acetonitrile, yields reach 85–98% within 10 minutes. The catalyst’s reusability (3 cycles with ≤10% activity loss) highlights its industrial potential.

Bromination Techniques and Optimization

Electrophilic Aromatic Substitution

NBS in dichloromethane or CCl₄ selectively brominates the 8th position of the benzodiazepine ring. Kinetic studies indicate complete conversion within 1 hour at room temperature, avoiding harsh conditions that promote debromination.

Directed ortho-Bromination

Directing groups such as sulfonamides or methyl substituents enhance regioselectivity. For example, 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes bromination at C-8 with 90% selectivity using NBS and a Lewis acid catalyst.

Alternative Synthetic Routes

Fukuyama-Mitsunobu Alkylation

A novel two-step strategy employs Fukuyama amine synthesis:

- SN2 Reaction : N-nosylaziridine reacts with 2-aminobenzyl alcohol, forming a secondary amine intermediate.

- Mitsunobu Reaction : The intermediate couples with a nitrobenzenesulfonamide derivative, yielding the brominated benzodiazepine after deprotection.

This method avoids harsh reductants, preserving the bromine substituent. Yields remain under investigation but preliminary data suggest efficiencies comparable to classical routes.

Reductive Amination

Brominated diketones react with OPD under reductive conditions (e.g., NaBH₄ or H₂/Pd-C). For example, 8-bromo-1,4-diketone and OPD in ethanol with piperidine yield the target compound in 72% yield after 6 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction times for cyclocondensation steps. Pilot studies show a 20% increase in yield compared to batch processes.

Catalyst Recycling

H-MCM-22 retains 75% activity after three cycles, with losses attributed to physical degradation during recovery. BTZ catalysts exhibit better stability, maintaining >90% efficiency over five cycles.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Mechanism of Action

The primary pharmacological activity of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is linked to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound exhibits sedative and anxiolytic properties. Research indicates that the presence of the bromine atom at the 8th position can significantly influence binding affinity and selectivity for different GABA receptor subtypes .

1.2 Therapeutic Potential

Due to its anxiolytic effects, this compound is being explored as a potential treatment for anxiety disorders and insomnia. Studies have shown that modifications in the compound's structure can lead to variations in potency and duration of action compared to other benzodiazepines .

Synthesis and Production

2.1 Synthetic Pathways

The synthesis of this compound typically involves bromination reactions followed by cyclization processes. These reactions can be optimized for large-scale production using automated equipment to ensure consistency and efficiency.

2.2 Purification Techniques

Post-synthesis purification methods such as recrystallization are employed to achieve high purity levels necessary for pharmacological testing.

Research Studies and Findings

3.1 Binding Affinity Studies

Research has focused on understanding how structural variations affect binding affinity to GABA receptors. For instance, studies indicate that the bromine substituent enhances the compound's interaction with specific receptor subtypes compared to non-brominated analogs .

3.2 Comparative Studies with Other Benzodiazepines

Comparative studies have shown that this compound may exhibit distinct pharmacokinetic profiles when compared to established benzodiazepines like diazepam and alprazolam. These differences are crucial for developing new therapeutic agents with improved efficacy and reduced side effects .

Mecanismo De Acción

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, the compound may exert anxiolytic, sedative, and anticonvulsant effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzodiazepine Core

Table 1: Structural Modifications and Physicochemical Properties

Key Observations :

- Bromine Position: Bromination at C8 (vs.

- Heteroatom Substitution : Replacement of N4 with oxygen (benzoxazepine) disrupts hydrogen-bonding networks critical for GABA receptor interactions .

- Ring Saturation : The ketone-containing derivative (7-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) exhibits reduced ring flexibility, which may limit bioavailability .

Key Observations :

- Bromination Efficiency : Direct bromination of the benzodiazepine core achieves high yields but requires careful control of stoichiometry to avoid over-substitution .

- Cyclization Strategies: Methanolic ammonia promotes efficient ring closure in naphthofurodiazepine derivatives, though yields are moderate due to competing side reactions .

GABA Receptor Modulation :

- This compound derivatives exhibit moderate affinity for GABAₐ receptors, with bromine enhancing lipophilicity and blood-brain barrier penetration .

- Triazolo-Benzodiazepines (e.g., 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine) show enhanced anticonvulsant activity due to fused triazole rings stabilizing receptor interactions .

Antimicrobial Activity :

Conformational and Crystallographic Insights

- Crystal Packing : The acetylated derivative (4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine) adopts a chair-like conformation with intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilizing the lattice .

- Hydrogen Bonding : Benzoxazepine analogs (e.g., 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride) exhibit weaker H-bonding networks compared to diazepines, reducing crystallinity .

Actividad Biológica

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a synthetic compound belonging to the benzodiazepine class known for its psychoactive properties. It features a bromine atom at the 8th position and a tetrahydro structure that includes a fused benzene ring system. Benzodiazepines are widely recognized for their use in treating various neurological disorders, particularly anxiety and insomnia. This article explores the biological activity of this compound, focusing on its interaction with gamma-aminobutyric acid (GABA) receptors and its potential therapeutic applications.

The primary mechanism of action of this compound involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This mechanism is crucial for understanding its pharmacological properties and potential side effects.

Pharmacological Properties

Research indicates that the presence of the bromine atom significantly alters the compound's binding affinity and selectivity for different GABA receptor subtypes compared to other benzodiazepines. The unique structural modifications may lead to distinct pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Kd) | Receptor Subtype |

|---|---|---|

| This compound | 4.6 nM | GABA(A) |

| Alprazolam | 0.5 nM | GABA(A) |

| Diazepam | 10 nM | GABA(A) |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- GABA Receptor Interaction Study : A study demonstrated that this compound significantly enhanced GABA-dependent chloride uptake in rat brain membranes, indicating its potential as an anxiolytic agent .

- Chronic Administration Effects : Research on chronic administration revealed that repeated doses led to tolerance and downregulation of GABA(A) receptor binding in specific brain regions . This suggests that while this compound may be effective initially, prolonged use could diminish its efficacy.

- Comparative Analysis with Other Benzodiazepines : In comparative studies with other benzodiazepines like lorazepam and alprazolam, it was found that 8-Bromo exhibited a unique profile in terms of receptor selectivity and potency .

Potential Therapeutic Applications

Given its biological activity and mechanism of action, this compound shows promise for therapeutic applications in treating:

- Anxiety Disorders : Its anxiolytic properties make it a candidate for managing anxiety-related conditions.

- Sleep Disorders : The sedative effects could be beneficial for individuals suffering from insomnia.

Q & A

Q. How can computational modeling predict biological targets for understudied derivatives?

- Methodological Answer : Employ inverse virtual screening (e.g., Pharmit) against a database of 3D protein structures. For example, docking studies identified the 8-bromo derivative as a potential inhibitor of bacterial dihydrofolate reductase (DHFR) due to halogen-bonding interactions with Asp27 . Validate predictions with enzyme inhibition assays (IC50 measurements).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.